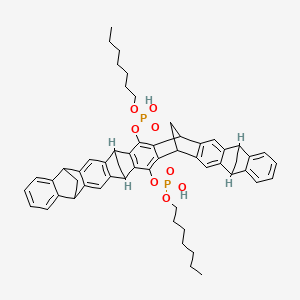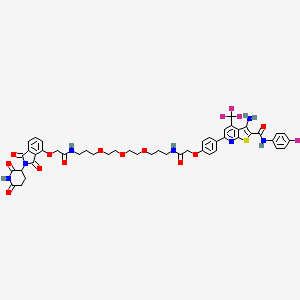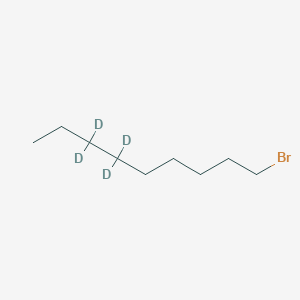
Phd-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phd-IN-2 is a potent inhibitor of prolyl hydroxylase domain-containing proteins (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, this compound stabilizes HIFs, leading to the activation of various adaptive responses to hypoxia. This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as anemia, cardiovascular diseases, and ischemic injuries .
Méthodes De Préparation
The synthesis of Phd-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a glycinamide derivative, followed by the introduction of an isoquinoline ring. The final step involves the coupling of these intermediates under specific reaction conditions to yield this compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Analyse Des Réactions Chimiques
Phd-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Phd-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of PHD inhibition and HIF stabilization. In biology, it is employed to investigate cellular responses to hypoxia and the role of HIFs in various physiological processes. In medicine, this compound is being explored for its potential to treat anemia by stimulating erythropoiesis, as well as its protective effects in cardiovascular and renal diseases. Additionally, it has applications in industry, particularly in the development of new therapeutic agents targeting hypoxia-related conditions .
Mécanisme D'action
Phd-IN-2 exerts its effects by inhibiting the activity of PHDs, which are responsible for the hydroxylation of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-α, allowing it to accumulate and dimerize with HIF-β. This dimerization activates the transcription of various genes involved in angiogenesis, metabolism, and erythropoiesis, thereby promoting adaptive responses to hypoxia .
Comparaison Avec Des Composés Similaires
Phd-IN-2 is similar to other PHD inhibitors such as vadadustat and roxadustat, which also stabilize HIFs by inhibiting PHDs. this compound is distinguished by its higher potency and selectivity for PHDs, making it a more effective tool for studying HIF regulation and a promising candidate for therapeutic applications. Other similar compounds include IOX2 and FG-2216, which share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
This compound’s unique combination of high potency, selectivity, and broad range of applications makes it a valuable compound in both scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C26H27N7O4 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
tert-butyl 6-[6-[(6-cyanopyridin-3-yl)methylcarbamoyl]-5-hydroxy-1,7-naphthyridin-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C26H27N7O4/c1-25(2,3)37-24(36)33-14-26(15-33)12-32(13-26)20-7-6-18-19(31-20)11-29-21(22(18)34)23(35)30-10-16-4-5-17(8-27)28-9-16/h4-7,9,11,34H,10,12-15H2,1-3H3,(H,30,35) |
Clé InChI |
GWUYHNJGQULKDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=NC4=CN=C(C(=C4C=C3)O)C(=O)NCC5=CN=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)



![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
